molecular formula C26H26FN3O4 B2874561 3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850930-03-9

3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B2874561
CAS RN: 850930-03-9
M. Wt: 463.509
InChI Key: AEWIWCJWAGXGKR-UHFFFAOYSA-N
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Description

“3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Future Directions

The future directions in the research of “3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their bioactivity, optimization of their synthesis methods, and investigation of their mechanism of action . Given their promising bioactivity, these compounds could be potential candidates for drug development .

properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c1-4-32-20-15-18(16-21(33-5-2)24(20)34-6-3)26(31)29-25-23(17-10-12-19(27)13-11-17)28-22-9-7-8-14-30(22)25/h7-16H,4-6H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWIWCJWAGXGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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